1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
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Overview
Description
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a complex organic compound that features a unique structure combining a pyran ring and an indole moiety
Preparation Methods
The synthesis of 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common route starts with the preparation of the pyran ring, followed by the introduction of the indole moiety through a series of condensation and cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Chemical Reactions Analysis
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control to drive the reactions to completion. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole stands out due to its unique combination of a pyran ring and an indole moiety. Similar compounds include:
- 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1-butanone
- 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24N2O |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C18H24N2O/c1-18(2)11-12(8-10-21-18)16-17-14(7-9-19-16)13-5-3-4-6-15(13)20-17/h3-6,12,16,19-20H,7-11H2,1-2H3 |
InChI Key |
TYMZPQWLYHQVOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)C2C3=C(CCN2)C4=CC=CC=C4N3)C |
Origin of Product |
United States |
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